
2-Bromo-3,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,6-dimethylphenol is an organic compound with the molecular formula C8H9BrO. It consists of a bromine atom, two methyl groups, and a hydroxyl group attached to a benzene ring. This compound is a type of bromophenol, which is a derivative of phenol where one or more hydrogen atoms are replaced by bromine atoms. Bromophenols are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,6-dimethylphenol can be synthesized through the bromination of 3,6-dimethylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,6-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or reduced hydroxyl derivatives.
Scientific Research Applications
2-Bromo-3,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized as a preservative in coatings, slurries, and water treatment processes to control microbial fouling
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-dimethylphenol involves its interaction with cellular components, leading to disruption of microbial cell membranes and inhibition of enzymatic activities. The bromine atom and hydroxyl group play crucial roles in its antimicrobial activity by interfering with the integrity of microbial cell walls and membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenol
- 3-Bromophenol
- 4-Bromophenol
- 2,4-Dibromophenol
- 2,6-Dibromophenol
Uniqueness
2-Bromo-3,6-dimethylphenol is unique due to the presence of two methyl groups at the 3 and 6 positions on the benzene ring, which can influence its chemical reactivity and biological activity. The specific arrangement of substituents can affect its solubility, stability, and interaction with other molecules, making it distinct from other bromophenols .
Properties
Molecular Formula |
C8H9BrO |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
2-bromo-3,6-dimethylphenol |
InChI |
InChI=1S/C8H9BrO/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,1-2H3 |
InChI Key |
MSQGUOOFKKVPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


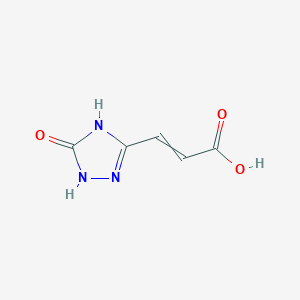
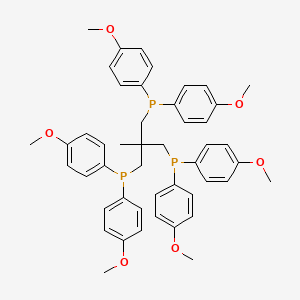
![4-Methylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12506101.png)

![Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B12506107.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506114.png)
![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)
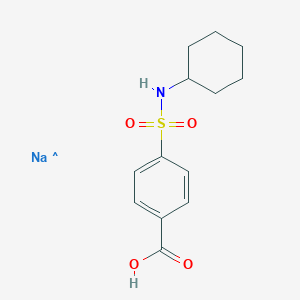
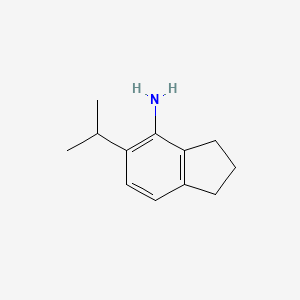
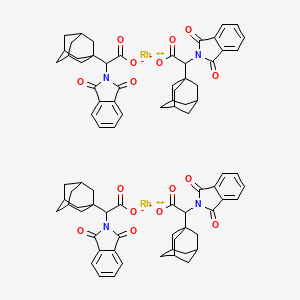
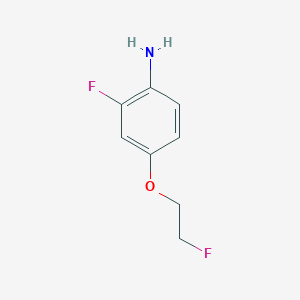


![sodium 9a,11a-dimethyl-1-oxo-2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-yl sulfate](/img/structure/B12506164.png)
